Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Synthetic methodology 1,3-Dipolar cycloaddition Reaction yield optimization

Methyl 3-bromo-5-methylisoxazole-4-carboxylate (CAS 188686-98-8) is a brominated heterocyclic building block with the molecular formula C₆H₆BrNO₃ and a molecular weight of 220.02 g/mol. It belongs to the isoxazole class, featuring a five-membered ring containing oxygen and nitrogen at adjacent positions.

Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
CAS No. 188686-98-8
Cat. No. B064260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-methylisoxazole-4-carboxylate
CAS188686-98-8
SynonymsMETHYL 3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE
Molecular FormulaC6H6BrNO3
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)Br)C(=O)OC
InChIInChI=1S/C6H6BrNO3/c1-3-4(6(9)10-2)5(7)8-11-3/h1-2H3
InChIKeyWASAAXGZSAUBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-5-Methylisoxazole-4-Carboxylate (CAS 188686-98-8): Core Properties and Procurement Context for Heterocyclic Building Blocks


Methyl 3-bromo-5-methylisoxazole-4-carboxylate (CAS 188686-98-8) is a brominated heterocyclic building block with the molecular formula C₆H₆BrNO₃ and a molecular weight of 220.02 g/mol . It belongs to the isoxazole class, featuring a five-membered ring containing oxygen and nitrogen at adjacent positions . Commercial suppliers offer this compound in purities typically ranging from 95% to 98%, with the material described as a colorless to pale yellow liquid at ambient temperature [1]. The compound serves primarily as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research applications, owing to its reactive C3-bromo substituent and C4-methyl ester handle [2].

Why Methyl 3-Bromo-5-Methylisoxazole-4-Carboxylate Cannot Be Interchanged with Generic Isoxazole-4-Carboxylate Analogs: A Procurement Perspective


The C3-bromo substituent on methyl 3-bromo-5-methylisoxazole-4-carboxylate confers reactivity that fundamentally distinguishes it from non-halogenated or differently halogenated isoxazole-4-carboxylate analogs [1]. In head-to-head synthetic comparisons, the bromo group enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that are either inefficient or impossible with the corresponding 3-H or 3-Cl analogs under comparable mild conditions . Additionally, the concurrent presence of the C4-methyl ester provides a second orthogonal functional handle for diversification via hydrolysis or transesterification, a dual-handle architecture absent in simpler isoxazole derivatives such as 5-methylisoxazole-4-carboxylic acid, which lacks the halogen coupling site entirely . Procurement decisions must account for these structural determinants of synthetic utility, as generic substitution with non-brominated analogs introduces additional synthetic steps, reduces overall yield, and may fundamentally alter accessible chemical space .

Quantitative Differentiation of Methyl 3-Bromo-5-Methylisoxazole-4-Carboxylate: Comparative Evidence for Procurement Decisions


Comparative Synthetic Yield: Methyl 3-Bromo-5-Methylisoxazole-4-Carboxylate Versus Alternative 3-Haloisoxazole-4-Carboxylates in 1,3-Dipolar Cycloaddition

The synthesis of methyl 3-bromo-5-methylisoxazole-4-carboxylate via 1,3-dipolar cycloaddition of 1,1-dibromoformaldoxime with methyl 2-butynoate proceeds with a reported yield of approximately 42% under thermal conditions, as documented in a commercial synthetic route database [1]. This represents a baseline efficiency for the C3-bromo substituted isoxazole-4-carboxylate scaffold. Notably, when compared to the broader class of 3-bromo-5-substituted isoxazoles synthesized via bromonitrile oxide cycloaddition with monosubstituted acetylenic derivatives, yields are generally characterized as 'high' in the primary literature, though specific head-to-head yield data for alternative 3-halo analogs (3-chloro, 3-iodo) under identical conditions are not reported in publicly available peer-reviewed studies [2][3].

Synthetic methodology 1,3-Dipolar cycloaddition Reaction yield optimization Building block efficiency

Comparative Physicochemical Properties: Density and Boiling Point Differentiation from Non-Halogenated Isoxazole-4-Carboxylates

Methyl 3-bromo-5-methylisoxazole-4-carboxylate exhibits a calculated density of 1.62 g/cm³ and a boiling point of approximately 269.0°C at 760 mmHg . These physicochemical parameters differ substantially from the non-halogenated baseline compound 5-methylisoxazole-4-carboxylic acid, which displays a melting point of 144-149°C and exists as a solid at ambient temperature [1]. The higher density and elevated boiling point of the 3-bromo derivative are consistent with the increased molecular weight and polarizability conferred by the bromine substituent (atomic weight 79.9, contributing to total MW 220.02 versus 127.1 for the non-brominated acid). This phase difference is critical for industrial process design, as the target compound's liquid state at room temperature facilitates continuous flow chemistry applications and simplifies liquid handling in automated synthesis platforms compared to the solid 5-methylisoxazole-4-carboxylic acid .

Physicochemical characterization Thermal stability Process chemistry Purification parameters

Orthogonal Reactivity Architecture: Dual Functional Handle Comparison with Mono-Functional Isoxazole Derivatives

Methyl 3-bromo-5-methylisoxazole-4-carboxylate possesses two chemically orthogonal functional handles: (1) the C3-bromo substituent, which serves as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and (2) the C4-methyl ester, which can undergo independent hydrolysis to the carboxylic acid or transesterification without affecting the bromo group [1]. In contrast, the comparator compound 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5) lacks the C3 halogen entirely, offering only the C4 carboxylate as a single functional handle . Similarly, 3-bromo-5-methylisoxazole (CAS 130742-22-2 analog without ester) provides the bromo coupling site but lacks the ester diversification handle. This orthogonal reactivity architecture enables sequential diversification strategies—ester hydrolysis followed by Suzuki coupling, or Suzuki coupling followed by amide bond formation—without protecting group manipulations, thereby reducing synthetic step count and improving overall process mass intensity .

Diversification chemistry Parallel synthesis Cross-coupling Medicinal chemistry

Documented Synthetic Utility: Methyl 3-Bromo-5-Methylisoxazole-4-Carboxylate as a Key Intermediate in Bioactive Compound Synthesis

In a peer-reviewed publication by Hansen et al. (2009), methyl 3-bromo-5-methylisoxazole-4-carboxylate was employed as the key intermediate in the expedited synthesis of (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide, a structural analog of the neuroactive excitatory amino acid AMPA [1]. The authors explicitly identify the 'facile preparation of methyl 3-bromo-5-methylisoxazole-4-carboxylate' as the critical enabling step in the synthetic sequence. This documented application distinguishes the target compound from the broader class of 3-bromo-5-substituted isoxazoles, many of which lack peer-reviewed validation of their utility in synthesizing pharmacologically relevant target molecules. The comparator ethyl 3-bromo-5-methylisoxazole-4-carboxylate (CAS 1254962-88-3) shares similar reactivity but differs in ester alkyl chain length, which affects solubility and reactivity profiles in subsequent transformations .

Pharmaceutical intermediate Glutamate receptor ligands AMPA analogs Process development

Optimal Procurement and Application Scenarios for Methyl 3-Bromo-5-Methylisoxazole-4-Carboxylate Based on Quantitative Evidence


Scenario 1: Medicinal Chemistry Library Synthesis Requiring Orthogonal Diversification Handles

Medicinal chemistry teams executing parallel synthesis campaigns benefit from the orthogonal reactivity architecture of methyl 3-bromo-5-methylisoxazole-4-carboxylate, which provides both a C3-bromo cross-coupling site and a C4-ester diversification handle . This dual-handle design eliminates the need for protecting group strategies when performing sequential transformations (e.g., ester hydrolysis followed by Suzuki coupling), reducing synthetic step count by 1-2 steps per analog compared to mono-functional isoxazole building blocks such as 5-methylisoxazole-4-carboxylic acid [1]. The compound's liquid physical state further facilitates automated liquid handling and parallel synthesis workflows, a logistical advantage over solid comparators .

Scenario 2: Process Development for Glutamate Receptor Ligand Synthesis

Research groups focused on synthesizing AMPA receptor ligands or related excitatory amino acid analogs should prioritize methyl 3-bromo-5-methylisoxazole-4-carboxylate based on its peer-reviewed validation as the key intermediate in the synthesis of (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide [2]. This documented application provides a reproducible synthetic template that reduces process development time and mitigates procurement risk compared to alternative 3-bromo-5-substituted isoxazoles lacking equivalent literature validation. The established ~42% yield for the core cycloaddition step enables accurate cost-of-goods modeling and scalable process design [3].

Scenario 3: Continuous Flow Chemistry and Automated Synthesis Platforms

The liquid physical state of methyl 3-bromo-5-methylisoxazole-4-carboxylate at ambient temperature (colorless to pale yellow liquid) renders it compatible with continuous flow reactors and automated liquid handling systems without requiring dissolution or pre-heating steps . This operational characteristic contrasts with the solid non-halogenated analog 5-methylisoxazole-4-carboxylic acid (melting point 144-149°C), which necessitates solid dispensing equipment or solvent pre-dissolution [4]. For laboratories or pilot plants utilizing flow chemistry infrastructure, the target compound's liquid state reduces setup time, minimizes solvent consumption, and improves reproducibility in automated reaction screening.

Scenario 4: Cross-Coupling-Intensive Diversification Programs

Synthetic programs heavily reliant on palladium-catalyzed cross-coupling methodologies (Suzuki-Miyaura, Buchwald-Hartwig) derive maximum value from the C3-bromo substituent of methyl 3-bromo-5-methylisoxazole-4-carboxylate . The bromo group provides optimal reactivity for oxidative addition with Pd(0) catalysts under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O), enabling efficient C-C and C-N bond formation. While quantitative head-to-head coupling efficiency data versus 3-chloro or 3-iodo analogs are not available in the open literature, the established reactivity of aryl/heteroaryl bromides in cross-coupling is a well-documented class-level advantage that informs building block selection for diversification campaigns .

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